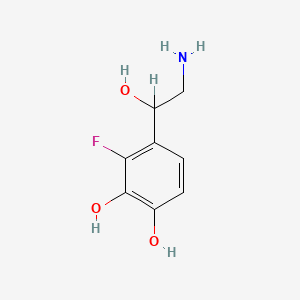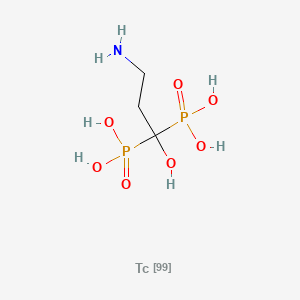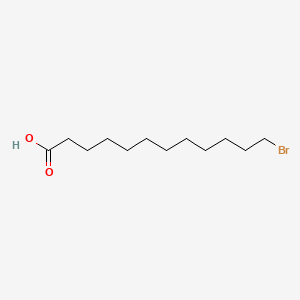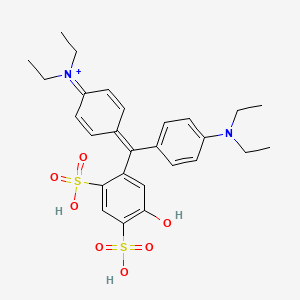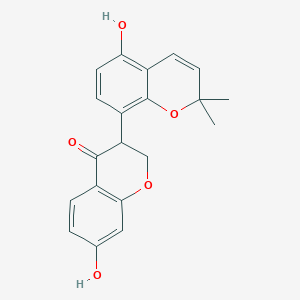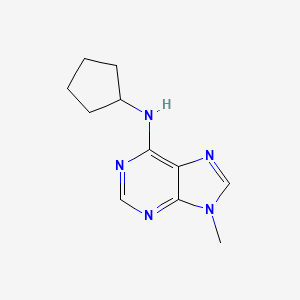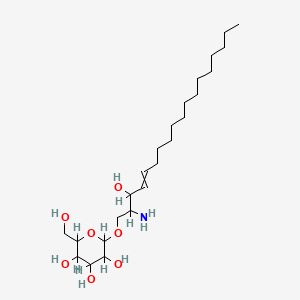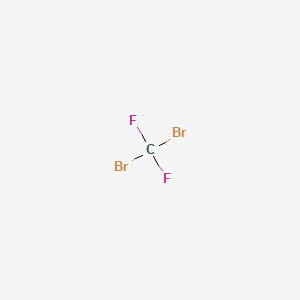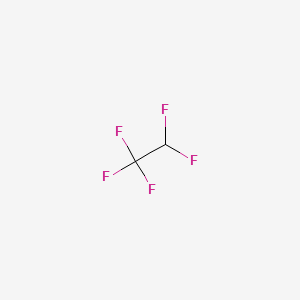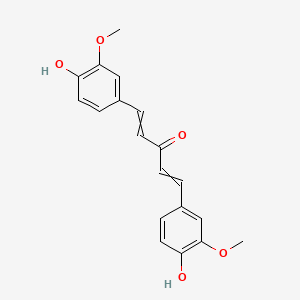
Divanillalaceton
概要
説明
Divanillalaceton is a natural product found in Curcuma longa with data available.
科学的研究の応用
1. Vanillin and Divanillin in Health Applications
Vanillin, a plant secondary metabolite, is closely related to divanillin. Divanillin, the homodimer of vanillin, is recognized for its use as a taste enhancer and its potential as an anticancer drug. An interesting study found that divanillin acquires axial chirality when complexed with bovine serum albumin (BSA). This research highlights the significance of divanillin's interaction with proteins and its potential applications in pharmacology (Venturini et al., 2017).
2. Plant Secondary Metabolism Research
Divanillin, as a secondary plant metabolite, contributes to the vast diversity of plant compounds. Research in plant secondary metabolism, which includes compounds like divanillin, focuses on understanding the ecological and evolutionary roles of these compounds. This area of research is crucial for discovering new applications for plant-derived substances in various scientific fields (Hartmann, 2007).
3. Contribution to Drug Discovery
The field of drug discovery, which encompasses the study of compounds like divanillin, has evolved significantly over time. The understanding of molecular biology and genomics has been pivotal in discovering new drugs and therapeutic agents. Divanillin, through its chemical properties and interactions, could be a part of this ongoing scientific exploration (Drews, 2000).
特性
製品名 |
Divanillalaceton |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC名 |
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3 |
InChIキー |
ISIMGBQRFXXNON-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
同義語 |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

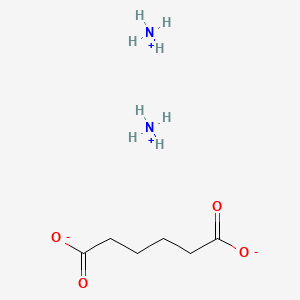
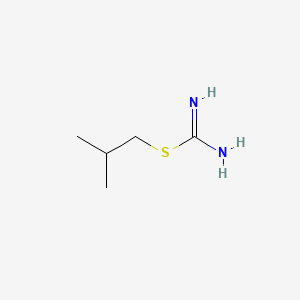
![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)
